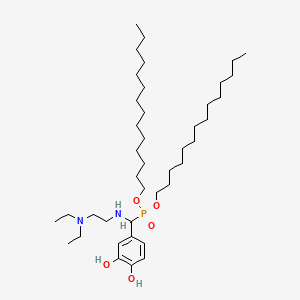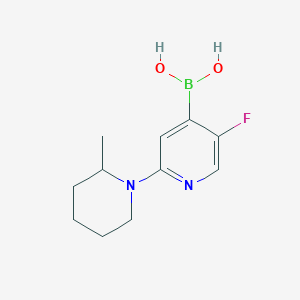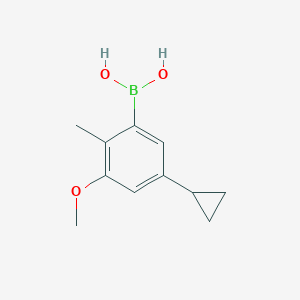
(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group, a methoxy group, and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents are employed.
Protodeboronation: Acidic conditions (e.g., HCl) or transition metal catalysts (e.g., Pd) are used.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl or alkyl compounds.
科学的研究の応用
(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
類似化合物との比較
(5-Cyclopropyl-3-methoxy-2-methylphenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the cyclopropyl, methoxy, and methyl substituents, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the cyclopropyl and methyl groups, affecting its reactivity and steric properties.
2-Methyl-3-methoxyphenylboronic Acid: Similar structure but without the cyclopropyl group, leading to different steric and electronic effects.
The unique combination of substituents in this compound imparts distinct steric and electronic properties, influencing its reactivity and selectivity in various chemical reactions.
特性
分子式 |
C11H15BO3 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
(5-cyclopropyl-3-methoxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-7-10(12(13)14)5-9(8-3-4-8)6-11(7)15-2/h5-6,8,13-14H,3-4H2,1-2H3 |
InChIキー |
IDVXJYICPHKBPM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1C)OC)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

![5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081202.png)
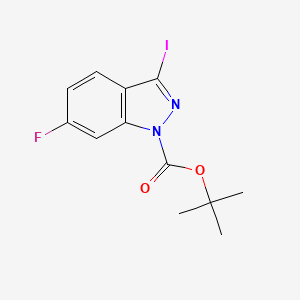
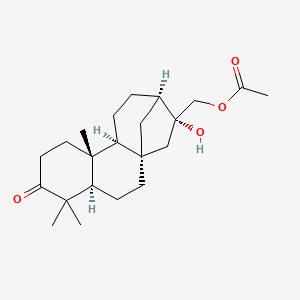
![2,3,4,5-Tetrakis[(4-hydroxybenzoyl)oxy]pentyl 4-hydroxybenzoate](/img/structure/B14081217.png)
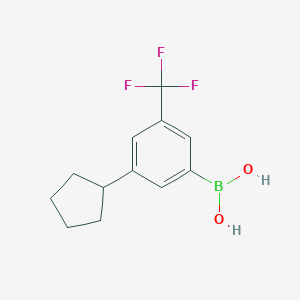
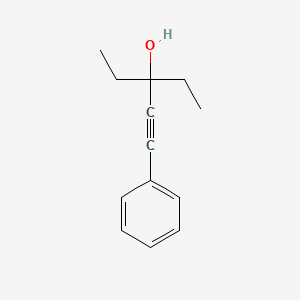
![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)
![(10S,13S)-10-Hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14081226.png)
